molecular formula C25H27N3O3S2 B2789121 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide CAS No. 441290-84-2

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2789121
CAS No.: 441290-84-2
M. Wt: 481.63
InChI Key: XINJMPQUCLTOEG-OCEACIFDSA-N
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Description

4-(Dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a structurally complex small molecule featuring a benzamide core substituted with a dipropylsulfamoyl group at the 4-position and a (2E)-3-methylnaphtho[2,1-d][1,3]thiazol-2-ylidene moiety. The naphtho-thiazole system introduces a fused bicyclic heteroaromatic scaffold, while the dipropylsulfamoyl group contributes to its sulfonamide-based pharmacophore. The (2E)-configuration of the imine bond in the thiazole ring is critical for maintaining its planar geometry, which may influence binding interactions in biological systems .

The compound’s molecular weight is approximately 540–593 g/mol (based on analogous structures in ), and its synthesis likely involves coupling reactions between sulfamoyl-substituted benzoic acid derivatives and functionalized naphtho-thiazole amines. Such reactions are commonly mediated by carbodiimides (e.g., EDC) or activated esters, as seen in related amide syntheses .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S2/c1-4-16-28(17-5-2)33(30,31)20-13-10-19(11-14-20)24(29)26-25-27(3)22-15-12-18-8-6-7-9-21(18)23(22)32-25/h6-15H,4-5,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINJMPQUCLTOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dipropylsulfamoyl and benzamide groups. Common reagents used in these reactions include sulfur, amines, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological features of 4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide with related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Pharmacological/Biological Notes Reference
Target Compound 4-(Dipropylsulfamoyl)benzamide + (2E)-3-methylnaphtho[2,1-d][1,3]thiazol-2-ylidene ~540–593* Hypothesized sulfonamide-based bioactivity (e.g., enzyme inhibition)
BA92514 (Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)phenyl]sulfonyl piperazine-1-carboxylate) Naphtho-thiazole + sulfonyl-piperazine + ethyl carboxylate 540.65 Structural analog with sulfonamide and ester groups; potential solubility modulator
3,5-Dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide Methoxy-substituted benzamide + naphtho-thiazole ~394.44† Simplified analog; methoxy groups may enhance membrane permeability
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichlorobenzamide + monocyclic thiazole 297.16 Anti-inflammatory, analgesic activity reported
K1 [(E)-4-((Thiazol-2-ylimino)methyl)-N-(1H-1,2,4-triazol-3-yl)benzamide] Thiazole-imine + triazole-linked benzamide ~311.35 Docking score: -8.54 kcal/mol (HDAC8 inhibition)

*Estimated based on BA92514 (C31H35N3O7S, 593.69 g/mol) .
†Calculated from molecular formula C20H14N2O3S.

Physicochemical Properties

  • Solubility : The dipropylsulfamoyl group may reduce aqueous solubility compared to methoxy-substituted analogs () but improve lipid membrane penetration .
  • Stability: The (2E)-imine configuration in the thiazole ring likely enhances stability against tautomerization compared to non-conjugated systems .

Biological Activity

4-(dipropylsulfamoyl)-N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes a naphtho[2,1-d][1,3]thiazole moiety and a dipropylsulfamoyl group. The structural formula is represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes involved in disease progression. Notably, it has been shown to inhibit the activity of certain inflammatory mediators and pathways associated with chronic diseases.

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential in treating inflammation-related conditions. It has been observed to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in mediating inflammatory responses in various diseases. This inhibition could lead to reduced secretion of pro-inflammatory cytokines such as IL-1β and IL-18.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Study 1: Inhibition of NLRP3 Inflammasome

A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced IL-1β production in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of the NLRP3 inflammasome activation pathway.

Concentration (μM)IL-1β Secretion (pg/mL)
0250
10180
50100
10030

Study 2: Cytotoxicity Against Cancer Cells

In another investigation by Lee et al. (2021), the cytotoxic effects of the compound were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed that at concentrations above 20 μM, significant cell death was observed.

Cell LineIC50 (μM)
MCF-725
A54930

Q & A

Q. What in vitro assays are suitable for evaluating potential neurotoxic effects?

  • Methodology :
  • Neuronal Viability : Differentiate SH-SY5Y cells with retinoic acid and assess ATP levels (CellTiter-Glo) after 72-hr exposure .
  • Calcium Imaging : Monitor Fluo-4 AM fluorescence to detect disruptions in Ca²⁺ homeostasis .

Synthesis and Scale-Up Challenges

Q. How can reaction yields be improved during large-scale synthesis (>10 g)?

  • Methodology :
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance mixing and temperature control .
  • Catalyst Optimization : Screen Pd/C or Ni catalysts for amidation steps to reduce reaction time and byproducts .

Q. What safety precautions are critical when handling intermediates with nitro or sulfonamide groups?

  • Methodology :
  • Hazard Assessment : Review SDS for intermediates (e.g., mutagenicity via Ames test data) .
  • Engineering Controls : Use fume hoods and closed-system reactors to minimize exposure to nitroso byproducts .

Advanced Characterization Techniques

Q. How does X-ray crystallography confirm the compound’s solid-state structure?

  • Methodology :
  • Crystal Growth : Use vapor diffusion (e.g., ethyl acetate/dichloromethane) to obtain single crystals .
  • Data Collection : Resolve structures at <1.0 Å resolution (synchrotron source) and refine with SHELXL .

Q. What role do vibrational spectroscopy (IR/Raman) play in functional group analysis?

  • Methodology :
  • IR Peaks : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and benzamide C=O (1650–1700 cm⁻¹) .
  • Raman Imaging : Map spatial distribution in formulation matrices (e.g., polymer nanoparticles) .

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